3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide
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Overview
Description
3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a thiazolylsulfamoyl phenyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps, starting with the preparation of the benzamide core
The thiazolylsulfamoyl phenyl group is introduced through a series of reactions involving the formation of a thiazole ring and subsequent sulfonation. The final coupling of the thiazolylsulfamoyl phenyl group to the dimethoxy benzamide core is typically carried out using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-N-phenylbenzamide: Lacks the thiazolylsulfamoyl group, resulting in different chemical properties and applications.
N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-benzamide:
Uniqueness
3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide is unique due to the combination of methoxy and thiazolylsulfamoyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-14-9-12(10-15(11-14)26-2)17(22)20-13-3-5-16(6-4-13)28(23,24)21-18-19-7-8-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPDVWPDRPVIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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